![molecular formula C18H18N4O2 B10954714 N-(furan-2-ylmethyl)-1-methyl-4-{[(E)-(2-methylphenyl)methylidene]amino}-1H-pyrazole-3-carboxamide](/img/structure/B10954714.png)
N-(furan-2-ylmethyl)-1-methyl-4-{[(E)-(2-methylphenyl)methylidene]amino}-1H-pyrazole-3-carboxamide
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Overview
Description
N-(2-FURYLMETHYL)-1-METHYL-4-{[(E)-1-(2-METHYLPHENYL)METHYLIDENE]AMINO}-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a furan ring, a pyrazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-FURYLMETHYL)-1-METHYL-4-{[(E)-1-(2-METHYLPHENYL)METHYLIDENE]AMINO}-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps. One common route starts with the preparation of the furan and pyrazole intermediates, followed by their coupling under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-FURYLMETHYL)-1-METHYL-4-{[(E)-1-(2-METHYLPHENYL)METHYLIDENE]AMINO}-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds.
Scientific Research Applications
N-(2-FURYLMETHYL)-1-METHYL-4-{[(E)-1-(2-METHYLPHENYL)METHYLIDENE]AMINO}-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions and cellular processes.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-(2-FURYLMETHYL)-1-METHYL-4-{[(E)-1-(2-METHYLPHENYL)METHYLIDENE]AMINO}-1H-PYRAZOLE-3-CARBOXAMIDE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Furylmethyl)-2-[(phenoxyacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
- Furan, 2-(2-furanylmethyl)-5-methyl-
Uniqueness
N-(2-FURYLMETHYL)-1-METHYL-4-{[(E)-1-(2-METHYLPHENYL)METHYLIDENE]AMINO}-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with biological targets in ways that similar compounds may not, providing distinct advantages in certain applications.
Properties
Molecular Formula |
C18H18N4O2 |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-1-methyl-4-[(2-methylphenyl)methylideneamino]pyrazole-3-carboxamide |
InChI |
InChI=1S/C18H18N4O2/c1-13-6-3-4-7-14(13)10-19-16-12-22(2)21-17(16)18(23)20-11-15-8-5-9-24-15/h3-10,12H,11H2,1-2H3,(H,20,23) |
InChI Key |
XBPJHROOUIMGJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C=NC2=CN(N=C2C(=O)NCC3=CC=CO3)C |
Origin of Product |
United States |
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